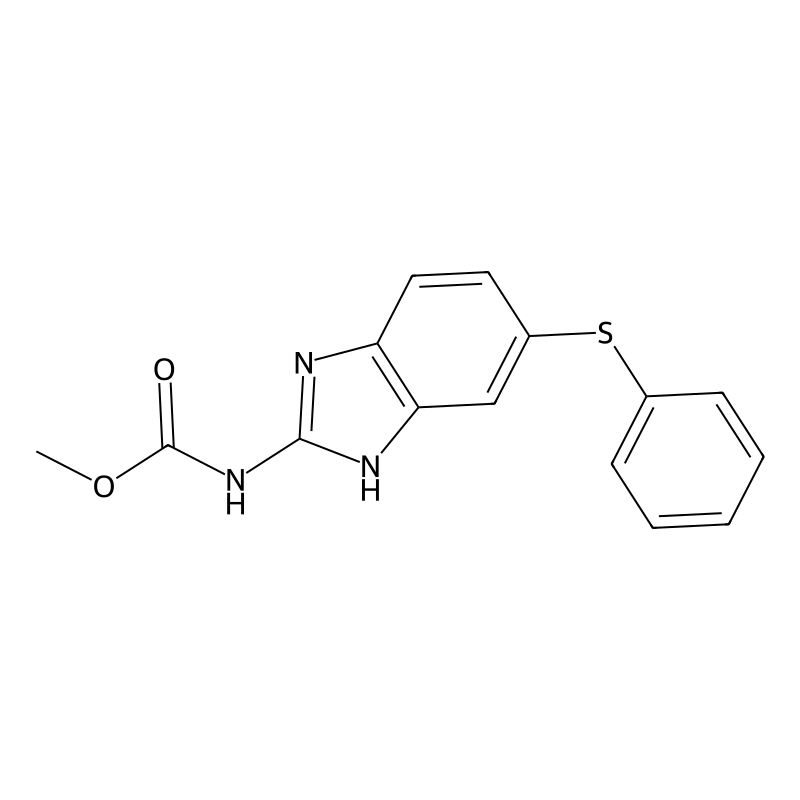

Fenbendazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fenbendazole in Antiparasitic Research

Fenbendazole is a broad-spectrum anthelmintic medication, meaning it is effective against a wide range of parasitic worms. It belongs to the benzimidazole class of medications and is most commonly used in veterinary medicine to treat gastrointestinal parasites in animals such as roundworms, hookworms, whipworms, and certain tapeworms []. However, its effectiveness against a variety of parasitic species has made it a valuable tool in scientific research on parasitic diseases.

Here are some specific examples of how Fenbendazole is used in antiparasitic research:

- Understanding parasite life cycles: Researchers can use Fenbendazole to target specific stages of a parasite's life cycle. By studying the effects of the drug on parasite development or reproduction, scientists can gain insights into the parasite's biology and identify potential weaknesses for future control strategies [].

- Testing new drug targets: The way Fenbendazole works to kill parasites involves disrupting their microtubule network, which is essential for cell division and movement. Researchers can use Fenbendazole to test the effectiveness of new drugs that target different parts of the parasite's biology [].

- Developing drug resistance models: Since Fenbendazole is a commonly used anthelmintic, some parasites have developed resistance to the drug. Studying these resistant populations helps researchers understand the mechanisms of resistance and develop new control methods to stay ahead of the problem [].

Fenbendazole in Cancer Research

- Antitumor effects: Lab studies have observed that Fenbendazole can inhibit the growth and spread of some cancer cells. The mechanisms by which it may achieve this are still being investigated, but they might involve disrupting microtubule formation and interfering with the cancer cells' ability to utilize glucose for energy [].

- Combination therapy: Some research suggests that Fenbendazole might be more effective against cancer when combined with other therapies, such as radiation or certain vitamins [].

Fenbendazole is a broad-spectrum benzimidazole anthelmintic primarily used in veterinary medicine for the treatment of various gastrointestinal parasites. It is effective against a wide range of helminths, including roundworms, hookworms, whipworms, and certain tapeworms. The compound is notable for its ability to disrupt the microtubule formation in parasites, leading to their eventual death. Fenbendazole is administered to various animal species, including dogs, cats, cattle, horses, and even some aquatic animals like fish and shrimp .

Fenbendazole's anthelmintic activity stems from its interaction with tubulin, a protein that forms the parasite's cytoskeleton. The drug binds to β-tubulin, a subunit of tubulin, preventing its polymerization and thus disrupting the parasite's microtubule network [, ]. This disrupts essential cellular processes like nutrient uptake and cell division, ultimately leading to parasite death.

Fenbendazole's mechanism of action involves binding to tubulin, a protein that forms microtubules in cells. This binding inhibits the polymerization of tubulin into microtubules, disrupting essential cellular processes such as nutrient absorption and cell division in parasites. The compound undergoes metabolic transformation in the liver to form oxfendazole, which also exhibits anthelmintic properties .

Key Reactions:- Tubulin Binding: Inhibition of microtubule formation.

- Metabolism: Conversion to oxfendazole in the liver.

Fenbendazole exhibits significant anthelmintic activity by targeting the microtubular structures of parasites. It is effective against both adult and larval stages of various worms. Additionally, recent studies have suggested potential anticancer properties in humans, where fenbendazole may inhibit cancer cell growth through mechanisms similar to those it employs against parasitic infections .

Biological Effects:- Anthelmintic Action: Effective against numerous gastrointestinal parasites.

- Potential Anticancer Activity: Preliminary research indicates cytotoxic effects on cancer cells under specific conditions .

The synthesis of fenbendazole involves multiple steps starting from o-phenylenediamine. Key steps include:

- Formation of Benzimidazole Core: Reaction with carbonyl compounds.

- Nitration and Reduction: Introduction of functional groups necessary for activity.

- Condensation Reactions: Final adjustments to achieve the desired chemical structure .

This multi-step process ensures high purity and yield, crucial for its effectiveness as a pharmaceutical agent.

Fenbendazole's primary application lies in veterinary medicine as an anthelmintic agent. It is widely used for deworming protocols across various animal species. Beyond veterinary use, emerging research suggests its potential application in human medicine, particularly in oncology, although this area requires further investigation .

Key

Fenbendazole has been studied for its interactions with other drugs. Notably, it can decrease the excretion of Methotrexate when administered together, indicating potential drug-drug interactions that require careful management in clinical settings .

Notable Interactions:- Methotrexate: Excretion may be decreased when combined with fenbendazole.

Fenbendazole belongs to a class of compounds known as benzimidazoles. Other similar compounds include:

- Albendazole: Another benzimidazole with broad-spectrum anthelmintic activity but with different pharmacokinetics.

- Mebendazole: Primarily used for treating intestinal worms; it has a similar mechanism but differs in efficacy against certain parasites.

- Flubendazole: Shares structural similarities and mechanisms but has been noted for its potential anticancer properties as well.

Comparison TableCompound Spectrum of Activity Unique Features Fenbendazole Broad (roundworms, hookworms) Potential anticancer properties Albendazole Broad (including some cestodes) Different metabolic pathway Mebendazole Primarily intestinal worms Limited absorption; mainly acts in the gut Flubendazole Similar to fenbendazole Noted for enhanced anticancer effects

| Compound | Spectrum of Activity | Unique Features |

|---|---|---|

| Fenbendazole | Broad (roundworms, hookworms) | Potential anticancer properties |

| Albendazole | Broad (including some cestodes) | Different metabolic pathway |

| Mebendazole | Primarily intestinal worms | Limited absorption; mainly acts in the gut |

| Flubendazole | Similar to fenbendazole | Noted for enhanced anticancer effects |

Fenbendazole's unique position lies in its dual application potential—both as an effective veterinary drug and its emerging role in cancer research—setting it apart from other benzimidazoles .

Fenbendazole demonstrates complex thermal behavior characterized by a distinct melting point of 233°C accompanied by simultaneous decomposition, indicating thermodynamic instability at elevated temperatures [1] [6]. Comprehensive thermogravimetric analysis reveals that fenbendazole undergoes thermal degradation through a well-defined four-stage decomposition process, each characterized by specific molecular fragmentations and associated mass losses [6].

The initial thermal decomposition stage commences at 179.31°C and extends to 245.16°C, involving the loss of a sulfur atom with an observed mass loss of 10.914% (calculated 10.688%) [6]. This primary decomposition step coincides with an endothermic peak at 230.69°C, representing the melting transition occurring simultaneously with chemical degradation [6]. The activation energy for this initial decomposition process has been determined to be 107.51 kJ mol⁻¹, indicating moderate thermal stability under normal storage conditions [6].

The subsequent decomposition stages progress through systematically higher temperature ranges, with the second stage (245.16-345.92°C) characterized by methoxy group elimination (CH₃O loss), exhibiting a mass loss of 10.47% [6]. The third decomposition phase (345.4-461.15°C) involves the concurrent loss of phenyl and carbonyl groups (C₆H₅ and CO), representing the most significant mass loss at 35.097% [6]. The final decomposition stage (461.15-746.49°C) encompasses the elimination of the remaining benzimidazole fragment (C₇H₅N₃), accounting for 43.86% mass loss [6].

Stability assessment under controlled storage conditions demonstrates that fenbendazole maintains acceptable chemical integrity across various temperature regimens. Storage at -20°C, 4°C, room temperature, and 37°C for two months yields recovery percentages of 81.5±2.0%, 79.5±1.0%, 82.0±2.5%, and 80.0±1.5%, respectively [7]. The compound exhibits thermal stability up to 50°C, making it suitable for standard pharmaceutical storage conditions [8].

| Temperature Range (°C) | Mass Loss (%) | Decomposition Process | Thermal Event |

|---|---|---|---|

| 179.31 - 245.16 | 10.914 (Found) / 10.688 (Calc) | Loss of sulfur atom | Endothermic peak at 230.69°C |

| 245.16 - 345.92 | 10.47 (Found) / 10.35 (Calc) | Loss of CH₃O group | Weak exothermic peak at 303.52°C |

| 345.4 - 461.15 | 35.097 (Found) / 35.07 (Calc) | Loss of C₆H₅ and CO molecules | Weak exothermic peak at 432.22°C |

| 461.15 - 746.49 | 43.86 (Found) / 43.75 (Calc) | Loss of C₇H₅N₃ molecule | Broad exothermic peak 585.70-754.57°C |

Solubility Parameters in Various Solvent Systems

The solubility characteristics of fenbendazole are fundamentally governed by its pronounced hydrophobic nature, resulting in extremely limited aqueous solubility of 0.3 mg/L at 20°C [1] [9] [10]. This poor water solubility classifies fenbendazole as a Class IV compound according to the Biopharmaceutics Classification System, indicating both low solubility and low permeability characteristics [10].

Fenbendazole demonstrates significantly enhanced solubility in organic solvents, with dimethyl sulfoxide (DMSO) providing the highest dissolution capacity at 16.67 mg/mL (equivalent to 55.69 mM), followed by N,N-dimethylformamide (DMF) at 10.0 mg/mL (33.41 mM) [1]. These organic solvents facilitate molecular dissolution through favorable intermolecular interactions with the benzimidazole ring system and associated functional groups.

Comprehensive solubility studies in mixed aqueous-organic solvent systems demonstrate temperature-dependent and concentration-dependent dissolution behavior [11] [12]. Investigations across temperature ranges of 283.15-328.15 K in methanol-water, ethanol-water, ethylene glycol-water, and DMF-water mixtures reveal that elevated temperatures and increased organic solvent concentrations synergistically enhance fenbendazole dissolution [11]. Among the aqueous co-solvent systems evaluated, DMF-water mixtures provide the most favorable dissolution environment [11].

Propylene glycol emerges as a particularly effective solubilization medium, achieving fenbendazole solubility of 25.3 mg/mL, substantially exceeding ethanol (12.7 mg/mL) and water (0.4 mg/mL) under comparative conditions [13]. This enhanced solubility in propylene glycol is attributed to the compound's amphiphilic nature and capacity for hydrogen bonding with fenbendazole molecular constituents [13].

Advanced solubilization strategies employing cyclodextrin inclusion complexes demonstrate remarkable improvements in aqueous solubility. Methyl-β-cyclodextrin complexation achieves unprecedented solubility enhancement, increasing fenbendazole solubility from 0.3 μg/mL to 20.21 mg/mL, representing a 60,000-fold improvement [10]. This dramatic solubility enhancement is achieved through inclusion complex formation with 29.2% inclusion rate and 89.5% inclusion yield [10].

| Solvent System | Solubility (mg/mL) | Enhancement Factor |

|---|---|---|

| Water (20°C) | 0.0003 | 1× (baseline) |

| DMSO | 16.67 | 55,567× |

| DMF | 10.0 | 33,333× |

| Propylene Glycol | 25.3 | 84,333× |

| Methyl-β-cyclodextrin complex | 20.21 | 67,367× |

Partition Coefficients and Lipophilicity Assessments

Fenbendazole exhibits pronounced lipophilic characteristics, quantified by an octanol-water partition coefficient (Log P) of 3.93, indicating strong preferential partitioning into organic phases relative to aqueous environments [4] [5]. This high lipophilicity value categorizes fenbendazole as a highly hydrophobic compound, significantly influencing its pharmacokinetic behavior, tissue distribution patterns, and formulation requirements.

The elevated partition coefficient directly correlates with fenbendazole's tissue distribution profile, promoting preferential accumulation in lipid-rich tissues including adipose tissue, liver, and cellular membrane systems [14]. This lipophilic nature facilitates cellular membrane penetration and intracellular distribution, contributing to the compound's antiparasitic efficacy through enhanced bioavailability at target sites [14].

Lipophilicity assessments using various analytical approaches consistently demonstrate fenbendazole's hydrophobic character. Comparative studies with structurally related benzimidazole anthelmintics position fenbendazole among the most lipophilic compounds in this therapeutic class, with Log P values exceeding those of albendazole (3.83), mebendazole (3.73), and other benzimidazole derivatives [4].

The high lipophilicity significantly impacts pharmaceutical formulation strategies, necessitating specialized solubilization approaches to achieve therapeutically relevant aqueous concentrations. Conventional aqueous formulations prove inadequate due to the compound's poor water solubility, requiring advanced delivery systems including polymeric micelles, cyclodextrin complexes, and organic co-solvent systems [15] [10].

| Lipophilicity Parameter | Value | Classification |

|---|---|---|

| Log P (octanol-water) | 3.93 | Highly lipophilic |

| Aqueous solubility | 0.3 mg/L | Very poorly soluble |

| BCS Classification | Class IV | Low solubility, low permeability |

Spectroscopic Fingerprinting Techniques

Ultraviolet-Visible Absorption Characteristics

Fenbendazole demonstrates characteristic ultraviolet-visible absorption properties that serve as definitive spectroscopic fingerprints for analytical identification and quantification [16] [17]. The compound exhibits multiple distinct absorption maxima across the ultraviolet region, with primary absorption peaks centered at 304.4 nm, 229.6 nm, and 208.8 nm when analyzed in ethanol-hydrochloric acid (0.1 mol/L) solvent systems [16].

The primary absorption maximum at 304.4 nm represents the most distinctive and analytically useful peak for fenbendazole identification, attributed to π→π* electronic transitions within the extended benzimidazole chromophore system [16]. This absorption band demonstrates high molar absorptivity and serves as the preferred wavelength for quantitative spectrophotometric analysis due to its specificity and signal intensity [16].

Secondary absorption peaks at 229.6 nm and 208.8 nm provide additional confirmatory evidence for fenbendazole presence, with the 229.6 nm peak particularly useful for analytical applications where spectral interference may occur at the primary wavelength [16]. The compound also exhibits absorption at 221 nm in phosphate buffer (pH 7.4), which has been successfully employed for quantitative determination with excellent linearity (R² = 0.9982) across the concentration range of 4-12 μg/mL [17].

Specialized colorimetric detection methods exploit fenbendazole's reactivity to form colored complexes with characteristic absorption properties. Formation of pale orange-colored products exhibits maximum absorbance at 353 nm, providing an alternative analytical approach for compound detection and quantification [18].

The compound demonstrates photostability under indirect lighting and darkness conditions, with no observable changes in absorption spectra over extended periods [16]. However, direct sunlight exposure induces photodegradation, resulting in spectral changes including disappearance of characteristic bands and formation of new absorption peaks at 230 nm and 285-295 nm [16].

| Wavelength (nm) | Absorption Type | Analytical Application |

|---|---|---|

| 304.4 | Primary maximum | Primary identification peak |

| 229.6 | Major absorption | Analytical determination |

| 208.8 | Major absorption | General UV detection |

| 221 | Analytical wavelength | Quantitative analysis |

| 353 | Colored complex | Colorimetric detection |

Mass Spectrometric Fragmentation Patterns

Fenbendazole exhibits well-defined mass spectrometric fragmentation patterns that provide unambiguous molecular identification and structural confirmation [3] [19]. Under positive ionization electrospray conditions, fenbendazole generates a prominent protonated molecular ion [M+H]⁺ at m/z 300.0799, serving as the primary molecular ion peak for identification purposes [3] [19].

The molecular ion demonstrates high stability under standard mass spectrometric conditions, frequently appearing as the base peak in positive ion mode spectra. Additional molecular ion adducts include sodium adduct formations [M+Na]⁺ at m/z 322.0618, providing confirmatory molecular weight information [3].

Characteristic fragmentation pathways generate distinctive product ions that serve as diagnostic markers for fenbendazole identification. The major fragment ion at m/z 268.054 results from loss of the methoxy group (-32 mass units) from the molecular ion, representing a highly consistent and analytically useful transition [3] [19]. This fragmentation pattern is extensively employed in multiple reaction monitoring (MRM) methods for quantitative analysis, utilizing the transition m/z 300 → 268.1 [19].

Secondary fragmentation generates product ions at m/z 159.0419 and m/z 131.0472, corresponding to benzimidazole ring fragments and substituted benzene moieties, respectively [3]. These secondary fragments provide additional structural confirmation and can serve as qualifier ions in analytical methods requiring enhanced specificity.

Collision-induced dissociation studies reveal minimal extensive fragmentation, with product ion formation primarily arising from cleavage of the carbamic acid methyl ester moiety [20]. This fragmentation behavior is characteristic of benzimidazole carbamate compounds and provides mechanistic insights into gas-phase ion chemistry.

The compound also generates fragment ions under negative ionization conditions, producing [M-H]⁻ ions at m/z 174.9, though positive ionization modes typically provide superior sensitivity and more comprehensive fragmentation information [3].

| Ion Type | m/z Value | Fragmentation Process | Analytical Utility |

|---|---|---|---|

| [M+H]⁺ | 300.0799 | Protonated molecular ion | Primary identification |

| [M+Na]⁺ | 322.0618 | Sodium adduct | Molecular weight confirmation |

| Major fragment | 268.054 | Loss of methoxy group (-32) | Quantitative transition |

| Secondary fragment | 159.0419 | Benzimidazole ring fragment | Structural confirmation |

| Base peak fragment | 131.0472 | Substituted benzene fragment | Qualifier ion |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 149 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 147 of 149 companies with hazard statement code(s):;

H361 (68.71%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (31.97%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (76.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (70.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (22.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

P - Antiparasitic products, insecticides and repellents

P02 - Anthelmintics

P02C - Antinematodal agents

P02CA - Benzimidazole derivatives

P02CA06 - Fenbendazole

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Simazine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Dissolution profiles of fenbendazole from binary solid dispersions: a mathematical approach

María Elisa Melian, Cintia Alejandra Briones Nieva, Laura Domínguez, Elio Emilio Gonzo, Santiago Palma, José María BermúdezPMID: 34286600 DOI: 10.4155/tde-2021-0014

Abstract

Understanding a drug dissolution process from solid dispersions (SD) to develop formulations with predictableperformance.

Dissolution data of fenbendazole released from the SDs and the control physical mixtures were analyzed using the Lumped mathematical model to estimate the parameters of pharmaceutical relevance.

The fit data obtained by Lumped model showed that all SDs have a unique dissolution profile with an error of ±4.1% and an initial release rate 500-times higher than the pure drug, without incidence of drug/polymer ratio or polymer type.

The Lumped model helped to understand that the main factor influencing the fenbendazole release was the type formulation (SD or physical mixture), regardless of the type or amount of polymer used.

Development of an enzyme-linked immunosorbent assay for the detection of mebendazole in chicken and mutton

Jinxin He, Yan Zheng, Xiaorong Chen, Na Li, Fang Tang, Nairui Huo, Jianzhong Wang, Shaopeng GuPMID: 33861241 DOI: 10.1039/d1ay00133g

Abstract

Mebendazole (MBZ), a synthetic benzimidazole, is most widely used for the treatment of intestinal helminthiasis. In the present study, a hapten mimicking the MBZ structure was designed by introducing propanoic acid and coupling to carrier proteins by the active ester method to immunize New Zealand rabbits. A sensitive enzyme-linked immunosorbent assay (ELISA) was developed for the analysis of MBZ in food samples. The rabbit IgG based ELISA had a half-maximum inhibition concentration (IC) of 7.41 ng mL

, with a limit of detection of 0.27 ng mL

. The ELISA showed negligible cross reactivity (<1%) with structural analogs, including hydroxy-MBZ, albendazole, oxfendazole, fenbendazole, flubendazole and oxfendazole, except the value of 90.5% for amino-MBZ. The average recoveries of MBZ spiked in chicken and mutton muscle samples by the assay ranged from 84.31% to 106.28% and agreed well with those of high-performance liquid chromatography. The above results indicated that the generated anti-MBZ IgG-based ELISA showed promise in routine screening analysis of MBZ residues in food samples.

Soybean (

Radka Podlipná, Martina Navrátilová, Lucie Raisová Stuchlíková, Kateřina Moťková, Lenka Langhansová, Lenka Skálová, Barbora SzotákováPMID: 34206260 DOI: 10.3390/ijms22136647

Abstract

Although manure is an important source of minerals and organic compounds it represents a certain risk of spreading the veterinary drugs in the farmland and their permeation to human food. We tested the uptake of the anthelmintic drug fenbendazole (FBZ) by soybean, a common crop plant, from the soil and its biotransformation and accumulation in different soybean organs, including beans. Soybeans were cultivated in vitro or grown in a greenhouse in pots. FBZ was extensively metabolized in roots of in vitro seedlings, where sixteen metabolites were identified, and less in leaves, where only two metabolites were found. The soybeans in greenhouse absorbed FBZ by roots and translocated it to the leaves, pods, and beans. In roots, leaves, and pods two metabolites were identified. In beans, FBZ and one metabolite was found. FBZ exposure did not affect the plant fitness or yield, but reduced activities of some antioxidant enzymes and isoflavonoids content in the beans. In conclusion, manure or biosolids containing FBZ and its metabolites represent a significant risk of these pharmaceuticals entering food consumed by humans or animal feed. In addition, the presence of these drugs in plants can affect plant metabolism, including the production of isoflavonoids.Efficacy of a low-dose praziquantel and fenbendazole protocol in the treatment of asymptomatic schistosomiasis in dogs

Harry Cridge, Henrique Lupiano, Julia D Nipper, Andrew J Mackin, Jörg M SteinerPMID: 33955589 DOI: 10.1111/jvim.16142

Abstract

Established treatment protocols for schistosomiasis (Heterobilharzia americana) in dogs are expensive. Anecdotal reports suggest that lower doses of praziquantel, combined with fenbendazole, may eliminate asymptomatic infections.Evaluate the efficacy of a low-dose praziquantel and fenbendazole protocol to manage asymptomatic schistosomiasis in dogs and compare fecal saline sedimentation (FSS) and fecal PCR (FPCR) for therapeutic monitoring.

Twelve asymptomatic dogs with positive FPCR and FSS results for schistosomiasis.

Prospective observational study. On day 0, dogs received praziquantel at a median dose of 5 mg/kg PO q8h for 2 days, with fenbendazole at 24 mg/kg PO q24h for 7 days. Fecal PCR and FSS were repeated in all dogs on days 30, 60, and 90.

By day 30, 10 of 12 dogs were negative by FSS, but only 3 of 12 were negative by FPCR. By day 60, all 12 dogs were negative by FSS, and 8 of 12 had become negative by FPCR. By day 90, all 12 dogs remained negative by FSS, but 5 of 12 were positive by FPCR (including 2 that were negative by FPCR on day 60). Three dogs that were positive by FPCR on day 60 were re-treated and subsequently became both FPCR and FSS negative. One FPCR-positive dog developed a mild increase in serum ALP activity, another developed mild hypercalcemia, and a third developed diarrhea.

A low-dose praziquantel/fenbendazole protocol may be effective for asymptomatic schistosomiasis in some dogs, but monitoring to ensure treatment success is recommended. Fecal saline sedimentation and FPCR may demonstrate discrepant results, with FPCR being positive more frequently.

PLASMA BIOCHEMISTRY PROFILES OF WILD WESTERN TIGER SNAKES (NOTECHIS SCUTATUS OCCIDENTALIS) BEFORE AND AFTER SIX MONTHS OF CAPTIVITY

Damian C Lettoof, Fabien Aubret, Francis Spilsbury, Philip W Bateman, James Haberfield, Jordan Vos, Monique Marthe GagnonPMID: 33822160 DOI: 10.7589/JWD-D-20-00115

Abstract

Urban wildlife often suffer poorer health than their counterparts living in more pristine environments due to exposure to anthropogenic stressors such as habitat degradation and environmental contamination. As a result, the health of urban versus nonurban snakes might be assessed by differences in their plasma biochemistries. We compared the plasma profiles of western tiger snakes (Notechis scutatus occidentalis) from a heavily urbanized wetland and a natural, nonurbanized wetland. Despite the urbanized snakes having lower body mass index, we found no significant difference between the plasma profiles of the two populations. We collected snakes from each population and kept them in captivity for 6 mo, providing them with stable conditions, uncontaminated (exempt from heavy metals and pesticides) food and water, and lowered parasite intensity in an attempt to promote better health through depuration. After captivity, snakes experienced a significant improvement in body mass index and significant changes in their plasma profiles. Snakes from the natural wetland initially had more variation of DNA damage; mean concentration of DNA damage in all snakes slightly decreased, but not significantly, after captivity. We present the plasma biochemistry profiles from western tiger snakes both before and after captivity and suggest a period of removal from natural stressors via captivity may offer a more reliable result of how plasma profiles of healthy animals might appear.The characteristics of Raman spectroscopy of fenbendazole-gold nanoparticles based on the chemical adsorption effect

Shuai Lian, Xun Gao, Chao Song, Hui Li, Jingquan LinPMID: 33887509 DOI: 10.1016/j.saa.2021.119799

Abstract

Fenbendazole, a benzimidazole derivative with anti-tubulin polymerization properties, has been widely used in the treatment of parasitic infections. Because of its anticancer activity similar to that of many anticancer drugs, low cost and few side effects, fenbendazole has attracted wide research attention. The chemical adsorption of fenbendazole and gold nanoparticles are studied by the UV-Vis spectrophotometry, density functional method, Raman spectroscopy and surface-enhanced Raman spectroscopy. By comparing and analyzing the theoretical and experimental Raman spectra, this paper explains the reasons for the difference between the theoretical and experimental Raman spectra. Meanwhile, it is also found that the frequencies at 851 cm, 1222 cm

, 1425 cm

and 1566 cm

are greatly enhanced. It is found that imidazole is adsorbed vertically to the surface of the substrate. It is concluded that Fenbendazole is vertically adsorbed on the surface of AuNPs through imidazole.

Anthelmintic efficacy of fenbendazole and levamisole in native fowl in northern Iran

Atefe Saemi Soudkolaei, Gholam Ali Kalidari, Hassan BorjiPMID: 33557928 DOI: 10.1186/s13071-021-04605-9

Abstract

With the increasing number of free-range domestic chickens, helminth parasites have potentially become more of a threat to commercial flocks in recent years, and routine poultry deworming is needed to improve the efficiency of chicken production. The present study deals with a field trial to study the efficacy of two generally used anthelmintics, fenbendazole and levamisole, against gastrointestinal nematodes of domestic chickens in northern Iran.Of 45 domestic chicken flocks involved in the study, 20 flocks were selected to participate in fecal egg count reduction testing based on flock size from April 2017 to September 2018. The infected chickens were randomly divided into three equal groups of 30 each. Ninety chickens in the infected groups received one of the following treatments (d 0 of treatment): Group 1: 5 mg kg

body weight (BW) fenbendazole for 3 consecutive days; Group 2: 16 mg kg

BW levamisole; Group 3 control: placebo, water + DMSO (dimethylsulfoxide). The efficacy of the treatments was evaluated by comparing fecal egg counts in the treated and control groups.

Examination of three flocks of chickens from the control group showed that 95.0% of the animals were infected with gastrointestinal nematodes with an average geometric value of 361 eggs per gram of feces. Fenbendazole at a dose of 5 mg kg

BW for 3 days showed an efficacy of 83.7% (P ≥ 0.05), and levamisole at a dose of 16 mg kg

BW showed 71.8% efficacy (P ≥ 0.05) with geometric mean eggs in a gram of feces of 100 and 199.6, respectively. In general, fenbendazole and levamisole treatment led to significantly lower activity. The result of this study revealed that fenbendazole was a better and more effective dewormer than levamisole on the three Iranian domestic chicken flocks, but the difference was not significant. Capillaria spp. were the most generally resistant nematodes followed by Trichostrongylus spp. and Amidostomum anseris.

Our results indicated that fenbendazole and levamisole effectively reduced the number of nemathodes in three Iranian domestic chicken flocks. Given the results of our study, resistance can be expected in the parasitic helminths of poultry. Additional larger scale studies are required to determine the prevalence of anthelmintic resistance in the poultry industry.

Health assessment of wild speckled dwarf tortoises, CHERSOBIUS SIGNATUS

Livio Galosi, Anna Rita Attili, Stefania Perrucci, Francesco C Origgi, Adolfo Maria Tambella, Giacomo Rossi, Vincenzo Cuteri, Maira Napoleoni, Nicholas Aconiti Mandolini, Gianni Perugini, Victor J T LoehrPMID: 33663511 DOI: 10.1186/s12917-021-02800-5

Abstract

In free-ranging reptile populations, bacterial, fungal, viral and parasitic pathogens may affect hosts through impairment in movements, thermoregulation, reproduction, survival, and population dynamics. The speckled dwarf tortoise (Chersobius [Homopus] signatus) is a threatened species that is mostly restricted to the Succulent Karoo biome in South Africa, and little information on pathogens of this species is available yet. We derived baseline parameters for five males and five females that were captured to genetically enhance a conservation breeding program in Europe. Upon collection of the tortoises, ticks were removed and identified. Immediately upon arrival in Europe, ocular, nasal, oral and cloacal swabs were taken for viral, bacteriological and mycological examinations. Fecal samples were collected before and 1 month after fenbendazole treatment, and analyzed for parasites. A panel of PCR, aiming to detect herpesviruses, adenoviruses and iridoviruses, was carried out.Samples were negative for viruses, while bacteriological examination yielded detectable growth in 82.5% of the swabs with a mean load of 16 × 10

± 61 × 10

colony forming units (CFU) per swab, representing 34 bacterial species. Cloacal and oral swabs yielded higher detectable growth loads than nasal and ocular swabs, but no differences between sexes were observed. Fungi and yeasts (mean load 5 × 10

± 13 × 10

CFU/swab) were detected in 25% of the swabs. All pre-treatment fecal samples were positive for oxyurid eggs, ranging from 200 to 2400 eggs per gram of feces, whereas after the treatment a significantly reduced egg count (90-100% reduction) was found in seven out of 10 individuals. One remaining individual showed 29% reduction, and two others had increased egg counts. In five tortoises, Nycthocterus spp. and coccidian oocysts were also identified. Soft ticks were identified as Ornithodoros savignyi.

Our baseline data from clinically healthy individuals will help future studies to interpret prevalences of microorganisms in speckled dwarf tortoise populations. The study population did not appear immediately threatened by current parasite presence.

Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses

Thanh Bach, Daryl J Murry, Larissa V Stebounova, Gregory Deye, Patricia Winokur, Guohua AnPMID: 33526484 DOI: 10.1128/AAC.02129-20

Abstract

Oxfendazole is a potent veterinary benzimidazole anthelmintic under transition to humans for the treatment of multiple parasitic infectious diseases. The first-in-human study evaluating the disposition of oxfendazole and its metabolites in healthy adults following single ascending oral doses from 0.5 to 60 mg/kg of body weight shows that oxfendazole pharmacokinetics is substantially nonlinear, which complicates correlating oxfendazole dose to exposure. To quantitatively capture the relation between oxfendazole dose and exposure, a population pharmacokinetic model for oxfendazole and its metabolites, oxfendazole sulfone and fenbendazole, in humans was developed using a nonlinear mixed-effect modeling approach. Our final model incorporated mechanistic characterization of dose-limited bioavailability as well as different oxfendazole metabolic processes and provided insight into the significance of presystemic metabolism in oxfendazole and metabolite disposition. Oxfendazole clinical pharmacokinetics was best described by a one-compartment model with nonlinear absorption and linear elimination. Oxfendazole apparent clearance and apparent volume of distribution were estimated to be 2.57 liters/h and 35.2 liters, respectively, at the lowest dose (0.5 mg/kg), indicating that oxfendazole is a low extraction drug with moderate distribution. The disposition of both metabolites was adequately characterized by a one-compartment model with formation rate-limited elimination. Fenbendazole formation from oxfendazole was primarily through systemic metabolism, while both presystemic and systemic metabolism were critical to the formation of oxfendazole sulfone. Our model adequately captured the concentration-time profiles of both oxfendazole and its two metabolites in healthy adults over a wide dose range. The model can be used to predict oxfendazole disposition under new dosing regimens to support dose optimization in humans.Natural resistance to worms exacerbates bovine tuberculosis severity independently of worm coinfection

Vanessa O Ezenwa, Sarah A Budischak, Peter Buss, Mauricio Seguel, Gordon Luikart, Anna E Jolles, Kaori SakamotoPMID: 33431676 DOI: 10.1073/pnas.2015080118